molecular formula C10H11N3O2 B13644393 2-amino-N,N-dimethyl-1,3-benzoxazole-6-carboxamide

2-amino-N,N-dimethyl-1,3-benzoxazole-6-carboxamide

Cat. No.: B13644393
M. Wt: 205.21 g/mol
InChI Key: GSMBERJTRUIBKY-UHFFFAOYSA-N
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Description

2-amino-N,N-dimethyl-1,3-benzoxazole-6-carboxamide is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N,N-dimethyl-1,3-benzoxazole-6-carboxamide typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts. For instance, a common method includes the use of aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and mesoporous titania–alumina mixed oxide as a catalyst at 50°C . Another method involves the use of acetonitrile and TiO2–ZrO2 catalysts at 60°C, yielding high efficiency .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity. The choice of solvents and catalysts is optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-amino-N,N-dimethyl-1,3-benzoxazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in ethanol.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzoxazole derivatives.

Scientific Research Applications

2-amino-N,N-dimethyl-1,3-benzoxazole-6-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N,N-dimethyl-1,3-benzoxazole-6-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microorganisms. The compound may also interact with cellular pathways involved in inflammation and cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-amino-N,N-dimethyl-1,3-benzoxazole-6-carboxamide exhibits unique properties such as higher stability and broader biological activity. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

2-amino-N,N-dimethyl-1,3-benzoxazole-6-carboxamide

InChI

InChI=1S/C10H11N3O2/c1-13(2)9(14)6-3-4-7-8(5-6)15-10(11)12-7/h3-5H,1-2H3,(H2,11,12)

InChI Key

GSMBERJTRUIBKY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC2=C(C=C1)N=C(O2)N

Origin of Product

United States

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